Ethyl 4-amino-3-bromo-5-chlorobenzoate
Description
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWOYQPBFUMLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-amino-3-bromo-5-chlorobenzoate is a compound of significant interest in pharmacology and biochemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₉BrClNO₂
Molecular Weight: 278.53 g/mol
CAS Number: 874779-56-3
The compound features an ethyl ester group attached to a benzoic acid derivative, with amino and halogen substituents (bromine and chlorine) on the aromatic ring. These substituents are known to influence the compound's reactivity and biological interactions.
This compound is primarily studied for its role as a biochemical probe in enzyme interactions. The presence of the amino group allows for potential hydrogen bonding with active sites on proteins, while the halogen atoms may enhance binding affinity and specificity for various molecular targets.
The compound can undergo several chemical reactions, including:
- Substitution Reactions: The bromo group can be replaced by other nucleophiles.
- Oxidation/Reduction: The amino group may be oxidized or reduced, altering its biological activity.
- Ester Hydrolysis: The ester can hydrolyze to yield the corresponding carboxylic acid, which may exhibit different biological properties.
Pharmacological Potential
This compound has been investigated for various therapeutic applications:
- Enzyme Interactions: It has been studied as a substrate in enzymatic assays, showing potential as a tool for probing enzyme activity.
- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, indicating that this compound may also have such properties .
- Cancer Research: Its structural features suggest possible interactions with oncogenic proteins, potentially leading to applications in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
The compound’s closest structural analogs differ in substituent type, position, and electronic effects. A notable example from the evidence is Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6) . Key differences include:
Key Implications :
- Reactivity: The amino group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity at the 4-position, whereas the benzyloxy group in the analog stabilizes the ring against electrophilic attack.
- Solubility : The polar NH₂ group improves aqueous solubility compared to the hydrophobic benzyloxy substituent .
- Crystallinity : Halogen bonding (Br, Cl) in the target compound may promote tighter crystal packing vs. the analog’s ethoxy group, which introduces conformational flexibility .
Hydrogen Bonding and Crystal Packing
The amino group in this compound enables hydrogen-bonded networks, a critical factor in crystal engineering. In contrast, the benzyloxy-substituted analog relies on weaker van der Waals interactions and halogen-halogen contacts. Graph-set analysis (as per Etter’s methodology ) would classify the target compound’s NH₂-mediated interactions as D (donor) motifs, while the analog’s structure lacks strong donor motifs, leading to less predictable packing patterns. This difference impacts melting points and stability: the target compound likely exhibits a higher melting point due to stronger intermolecular forces.
Research Findings and Data Gaps
While the provided evidence lacks quantitative data (e.g., melting points, solubility parameters) for direct comparison, theoretical trends align with established chemical principles:
- Molecular Weight : The analog’s benzyloxy and ethoxy groups increase its molecular weight (~423 g/mol) compared to the target compound (~293 g/mol), affecting diffusion rates in biological systems.
- Bioactivity: The amino group’s hydrogen-bonding capability may improve target binding in drug-receptor interactions, whereas the analog’s halogen-rich structure could enhance antimicrobial activity.
Preparation Methods
Halogenation of Aminobenzoate Derivatives
One common approach involves halogenation of a protected amino-substituted benzoate ester. For example, methyl or ethyl p-acetamido-o-hydroxybenzoate derivatives are halogenated selectively using N-chlorosuccinimide or N-bromosuccinimide under controlled conditions.
This step ensures selective chlorination at the 5-position while the amino group is protected as an acetamido group to prevent side reactions.
Amino Group Protection and Deprotection
The amino group at the 4-position is often protected as an acetamido group during halogenation to avoid unwanted side reactions. After halogenation, the acetamido group is deprotected under alkaline or acidic conditions to yield the free amino group.
Protection : Acetylation of methyl o-hydroxy-p-aminobenzoate using acetic anhydride in dichloromethane at low temperature (0 °C to 10 °C) yields methyl p-acetamido-o-methoxybenzoate with about 72.4% yield.
Deprotection : Hydrolysis or alkaline treatment removes the acetyl group to regenerate the free amino group in the final product.
Esterification
Esterification of the corresponding halogenated aminobenzoic acid with ethanol is performed under acidic catalysis to form the ethyl ester.
- Typical conditions :
- Refluxing the halogenated aminobenzoic acid with ethanol in the presence of sulfuric acid catalyst.
- This converts the acid to the ethyl ester efficiently.
Direct One-Pot Amination and Halogenation
Recent methodologies involve oxidative amination and halogenation in a single step using N-bromosuccinimide (NBS) and persulfate oxidants in alcoholic solvents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amino group protection | Acetic anhydride, dichloromethane, 0–10 °C | Methyl p-acetamido-o-methoxybenzoate | 72.4 | Protects amino group for halogenation |
| 2 | Chlorination | N-chlorosuccinimide, dichloroethane, 80 °C, 4 h | Methyl 2-hydroxy-4-acetamido-5-chlorobenzoate | 93.9 | Selective chlorination at 5-position |
| 3 | Deprotection | Alkaline hydrolysis or acidic treatment | Free amino substituted benzoate | - | Regenerates amino group |
| 4 | Esterification | Ethanol, sulfuric acid, reflux | This compound | High | Converts acid to ethyl ester |
| 5 | One-pot amination/halogenation | N-bromosuccinimide, K2S2O8, ethanol, 60 °C, 16 h | Halogenated ethyl aminobenzoate | Moderate | Streamlined synthesis combining steps |
Research Findings and Optimization
Selectivity and Yield : Protection of the amino group is crucial to avoid side reactions during halogenation. The acetamido group provides stability and high regioselectivity for halogen introduction.
Reaction Conditions : Mild temperatures (room temperature to 80 °C) and controlled addition of halogenating agents optimize yield and purity. Over-halogenation is avoided by careful stoichiometric control.
One-Pot Methods : The oxidative amination and bromination using NBS and persulfate in alcoholic solvents offer an efficient alternative, reducing the number of steps and purification processes, though yields may vary depending on substrate and conditions.
Purification : Flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures is commonly employed to isolate pure products after reaction completion.
Q & A
Basic: What are optimized synthetic routes for Ethyl 4-amino-3-bromo-5-chlorobenzoate?
Methodological Answer:
Synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach is:
Esterification : React 4-amino-3-bromo-5-chlorobenzoic acid with ethanol using a coupling agent (e.g., DCC) or acid catalysis (H₂SO₄) under reflux .
Protection/Deprotection : The amino group may require protection (e.g., acetylation) during bromination/chlorination steps to prevent side reactions.
Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction homogeneity and yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.
Basic: What purification strategies ensure high purity of this compound?
Methodological Answer:
- Recrystallization : Optimal solvents (e.g., ethanol or ethyl acetate) dissolve the compound at elevated temperatures but precipitate impurities upon cooling.
- Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation .
Basic: How is the compound characterized structurally and functionally?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies substituent positions:
- Ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).
- Aromatic protons (δ 6.8–7.5 ppm) show splitting patterns indicative of substitution .
- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~292–294 Da).
- Elemental Analysis : Validate C, H, N, Br, Cl percentages (±0.3% theoretical).
Advanced: How do substituents influence regioselectivity in electrophilic substitution?
Methodological Answer:
- Electron-Donating Amino Group : Directs electrophiles to para/ortho positions but is partially deactivated by conjugation with the ester.
- Electron-Withdrawing Halogens (Br, Cl) : Meta-directing but create steric hindrance at position 3 and 5.
- Experimental Design : Nitration studies (HNO₃/H₂SO₄) reveal preferential substitution at position 2 or 6, validated by ¹H NMR and X-ray crystallography .
Advanced: How can hydrogen bonding and crystal packing be analyzed?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement . Key parameters:
- Thermal Analysis : DSC/TGA evaluates stability linked to packing efficiency.
Advanced: How does the compound’s stability vary under different conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies (40–80°C) in DMSO; monitor via HPLC for ester hydrolysis.
- Photostability : Expose to UV light (254 nm); quantify decomposition by LC-MS.
- Storage Recommendations : Refrigeration (2–8°C) in amber vials with desiccants preserves integrity >12 months .
Advanced: How to resolve contradictions in reported spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare IR (C=O stretch ~1720 cm⁻¹), XRD (unit cell parameters), and computational models (DFT-optimized geometries).
- Error Analysis : For crystallography, check and data-to-parameter ratios (>10:1 ideal) .
- Reproducibility : Replicate synthetic conditions (solvent, catalyst loading) to isolate batch-dependent anomalies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
